1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the introduction of the nitro group . Pyridine synthesis often involves reactions with N-heterocycles . The nitro group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a nitro group, and an ethanone group . The pyridine ring is a six-membered ring with one nitrogen atom, the nitro group consists of one nitrogen atom and two oxygen atoms, and the ethanone group consists of a carbonyl group (C=O) attached to an ethyl group (C2H5) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring and the nitro group are both reactive and could undergo various transformations . For example, the nitro group could be reduced to an amino group, or the pyridine ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, nitro compounds typically have high dipole moments due to the polar character of the nitro group .Scientific Research Applications
Synthesis and Antiviral Activity
- A related compound, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, has been used as a starting material for synthesizing heterocyclic compounds with evaluated antiviral activities against HSV1 and HAV-MBB (Attaby et al., 2006).
Synthesis and Antimicrobial Activity
- Similar compounds have been synthesized for the study of their antimicrobial properties, indicating a potential for bacterial and fungal control applications (Patel et al., 2011).
Synthesis and Characterization for Potential Therapeutic Uses
- Compounds like 1-[4-(4-acetylphenoxy)phenyl]-2-methyl-5-nitrobenzenesulphonamide, derived from similar chemical structures, have been synthesized and characterized, hinting at possible applications in drug development (Kwiecień & Szychowska, 2006).
Quantum Calculations and Synthesis of Derivatives
- Studies involving 1-phenyl-3-(pyridin-4-yl)thiourea, a related compound, have been carried out to understand the quantum calculations of starting materials and products, which is crucial in drug design and synthesis of therapeutic agents (Dawood et al., 2013).
Anticancer and QSAR Studies
- Compounds structurally similar to 1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone have been synthesized and evaluated for their anticancer activities, providing insights into their potential use as anticancer agents (Verma et al., 2015).
Future Directions
Properties
IUPAC Name |
1-[3-nitro-4-[2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethylamino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12(23)13-5-6-15(17(10-13)22(24)25)20-9-7-14-11-26-18(21-14)16-4-2-3-8-19-16/h2-6,8,10-11,20H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUCJXFCKLFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NCCC2=CSC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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